N-cyclopentyl-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-cyclopentyl-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopentyl group, an imidazole ring, and a sulfanylacetamide moiety, making it a unique structure for diverse chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the sulfanyl group, and the attachment of the cyclopentyl and acetamide groups. Common reagents used in these reactions include cyclopentylamine, 4-methylbenzyl chloride, and thiourea. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would typically be optimized for cost-effectiveness and scalability, incorporating advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring and the sulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole and sulfanyl derivatives.
Scientific Research Applications
N-cyclopentyl-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The sulfanyl group may also interact with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-(4-methoxy-phenyl)-acetamide
- N-cycloheptyl-2-phenyl-acetamide
- N-cyclopentyl-2-(4-propylphenoxy)acetamide
Uniqueness
N-cyclopentyl-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is unique due to its combination of a cyclopentyl group, an imidazole ring, and a sulfanylacetamide moiety. This structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-cyclopentyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-14-6-8-15(9-7-14)12-21-11-10-19-18(21)23-13-17(22)20-16-4-2-3-5-16/h6-11,16H,2-5,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEVFIIKZPEOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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